3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Overview
Description
3-(Dimethylamino)-1-(2-thienyl)-1-propanone is a chemical compound with the molecular formula C9H15NOS . It is used for the preparation of chitosan compounds for optical isomer separating agents .
Synthesis Analysis
The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone involves taking the (S)- (-)-3-dimethylamino-1- (2-thienyl)-1-propanol as a starting material. In the presence of an organic solvent, the hydroxyl group is protected by a hydroxy protecting agent, then a demethylation reaction is carried out. Finally, a hydroxyl de-protection reaction is carried out in a strong alkaline environment in the presence of a hydroxyl de-protection agent, thereby obtaining the target product .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone is essentially planar . The thiophene ring is inclined to the mean plane of the rest of the molecule .Physical And Chemical Properties Analysis
3-(Dimethylamino)-1-(2-thienyl)-1-propanone has a molecular weight of 185.29 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antineoplastic Potential
- Mannich bases derived from substituted acetophenones, including compounds related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone", have shown promise as antineoplastic agents against P-388 lymphocytic leukemia (Dimmock et al., 1983).
Synthesis of Antidepressants
- Chiral derivatives of "3-(Dimethylamino)-1-(2-thienyl)-1-propanol" serve as important intermediates in the synthesis of antidepressants. Specifically, engineered carbonyl reductases have been used to produce enantioselective reductions of related ketones (Zhang et al., 2015).
Electro-Optical Properties in Heterocyclic Chalcones
- Thiophene-based heterocyclic chalcones, structurally related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone", have been studied for their electro-optical properties, which are significant in material science and electronics (Irfan et al., 2017).
Interaction with DNA
- Mannich base derivatives, including those structurally related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone", have been explored for their interaction with DNA, which is vital in understanding their mechanism of action in biological systems (Istanbullu et al., 2017).
Structural Analysis
- Detailed structural analyses, including crystal and molecular structure studies, have been conducted on derivatives of "3-(Dimethylamino)-1-(2-thienyl)-1-propanone". These studies are essential for understanding the compound's physical and chemical properties (Chruszcz et al., 2002).
Catalysis in Polymerization
- Compounds related to "3-(Dimethylamino)-1-(2-thienyl)-1-propanone" have been used in studies related to Ziegler−Natta polymerization catalysis. This application is significant in the field of polymer chemistry (Flores et al., 1996).
Apoptosis Induction in Cancer Research
- Certain derivatives have been identified as potent apoptosis inducers in cancer research. This application is crucial in the development of new anticancer agents (Kemnitzer et al., 2004).
properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZUWJMJSKMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(2-thienyl)-1-propanone | |
CAS RN |
13196-35-5 | |
Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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